molecular formula C11H15NO3 B1319364 Tert-butyl 4-amino-3-hydroxybenzoate CAS No. 137066-33-2

Tert-butyl 4-amino-3-hydroxybenzoate

Cat. No. B1319364
M. Wt: 209.24 g/mol
InChI Key: SBFQWHNQHIREJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Tert-butyl 4-amino-3-hydroxybenzoate can be synthesized through various methods. One approach involves the reaction of tert-butyl 4-bromobenzoate with the appropriate free amine using palladium-catalyzed amination. This process yields N-substituted derivatives of tert-butyl 4-aminobenzoate .


Molecular Structure Analysis

The molecular structure of tert-butyl 4-amino-3-hydroxybenzoate consists of a benzoate core with a tert-butyl group and an amino group attached. The tert-butyl group provides steric hindrance, affecting its reactivity and properties .


Chemical Reactions Analysis

Tert-butyl 4-amino-3-hydroxybenzoate can participate in various chemical reactions, including coupling reactions, amidation, and esterification. Its reactivity depends on the functional groups present in the molecule .

Scientific Research Applications

  • Dipeptide Synthesis
    • Field : Organic Chemistry
    • Application : It’s used in the synthesis of dipeptides . Dipeptides are a type of peptide made up of two amino acids.
    • Method : The tert-butyl 4-amino-3-hydroxybenzoate is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
    • Results : The dipeptides were obtained in satisfactory yields .
  • Production of Value-Added Bioproducts

    • Field : Biotechnology
    • Application : 4-Hydroxybenzoic acid (4-HBA) has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
    • Method : Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .
    • Results : This has enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
  • Preparation of Sulfenamides

    • Field : Organic Chemistry
    • Application : Tert-butylamine, which can be derived from Tert-butyl 4-amino-3-hydroxybenzoate, is used in the preparation of sulfenamides such as N-tert-butyl-2-benzothiazylsulfenamide and N-tert-butyl-2-benzothiazylsulfenimide .
    • Method : These compounds are prepared by reacting tert-butylamine with other reagents .
    • Results : These sulfenamides are used as rubber accelerators, modifying the rate of vulcanization of rubber .
  • Synthesis of Chiral Compounds

    • Field : Organic Chemistry
    • Application : The tert-butanesulfinyl group, which can be derived from Tert-butyl 4-amino-3-hydroxybenzoate, is used in the synthesis of chiral compounds .
    • Method : The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .
    • Results : This method allows for the synthesis of a variety of chiral compounds .

Safety And Hazards

  • Safety Information : Refer to the MSDS for detailed safety precautions.

properties

IUPAC Name

tert-butyl 4-amino-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFQWHNQHIREJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599835
Record name tert-Butyl 4-amino-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-3-hydroxybenzoate

CAS RN

137066-33-2
Record name tert-Butyl 4-amino-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.